N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide
Description
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide is a compound of significant interest in the fields of chemistry, pharmacology, and materials science. Its unique structure, characterized by the presence of dihydroisoquinoline and furan moieties, imparts distinctive chemical and biological properties that make it a valuable subject of research and industrial applications.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)12-22-20(25)21(26)23-13-18(19-8-5-11-27-19)24-10-9-16-6-3-4-7-17(16)14-24/h3-8,11,15,18H,9-10,12-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMKCGMGXMPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide typically involves multi-step reactions:
Initial Formation of Dihydroisoquinoline: The dihydroisoquinoline component can be synthesized through Pictet-Spengler reactions involving the cyclization of an amine and an aldehyde in the presence of an acid catalyst.
Furan Attachment: The furan moiety is introduced via cross-coupling reactions such as Suzuki or Stille coupling, utilizing a furanyl halide and a suitable catalyst.
Final Coupling to Form Oxalamide: The terminal step involves the coupling of the intermediate with oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods: Industrial scale-up of this compound often employs continuous flow chemistry to enhance reaction efficiency and yield. Automated synthesis platforms enable precise control over reaction conditions, leading to higher purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Under oxidative conditions, the furan ring is susceptible to opening, leading to various derivatives depending on the oxidizing agent.
Reduction: Hydrogenation reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline, modifying its pharmacological profile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation Products: Furancarboxylic acids, furfural derivatives.
Reduction Products: Tetrahydroisoquinoline analogs.
Substitution Products: Halofurans, alkylated furans.
Scientific Research Applications
Chemistry:
Catalysts: The compound serves as a ligand in transition metal catalysts, enhancing selectivity and efficiency in catalytic reactions.
Materials Science: It is used in the synthesis of polymers and organic electronic materials, contributing to advancements in flexible electronics and photovoltaic devices.
Biology and Medicine:
Pharmacology: Investigated for its potential as a neuroprotective agent, it interacts with various neurotransmitter receptors and pathways.
Drug Development: Structurally modified analogs are being explored as potential treatments for neurological disorders and cancers.
Industry:
Pesticides: Certain derivatives exhibit insecticidal properties, making them candidates for agricultural applications.
Dyes: Utilized in the formulation of high-performance dyes and pigments for textiles and coatings.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets:
Neurotransmitter Receptors: It acts on serotonin and dopamine receptors, modulating neurotransmission and exerting neuroprotective effects.
Enzyme Inhibition: Inhibits specific enzymes involved in oxidative stress pathways, providing antioxidant properties.
Signal Transduction Pathways: Modulates intracellular signaling cascades, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-N2-isobutyloxalamide: Lacks the furan moiety, leading to different pharmacological and chemical properties.
N-(2-(Furan-2-yl)ethyl)-N-isobutyloxalamide: Does not contain the dihydroisoquinoline ring, affecting its biological activity and chemical reactivity.
This detailed examination of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide illustrates its significant potential across various fields and highlights the complexity of its synthesis and applications. How's that for fascinating chemistry?
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structural Characteristics
The compound features a dihydroisoquinoline moiety, a furan ring, and an isobutyloxalamide group. Its molecular formula is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.
Preliminary studies suggest that this compound may interact with various biological targets, including:
- Phosphoinositide 3-kinases (PI3Ks) : Similar compounds have been identified as selective inhibitors of PI3Kgamma, which are relevant in the treatment of inflammatory and autoimmune diseases .
- SARS-CoV-2 Main Protease : Compounds with structural similarities have shown inhibitory effects against SARS-CoV-2 M pro, indicating potential antiviral applications .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures can exhibit significant biological activities. For instance:
| Compound | Target | IC50 (μM) | Comments |
|---|---|---|---|
| F8–B22 | SARS-CoV-2 M pro | 1.55 | Potent non-peptidomimetic inhibitor |
| AS-252424 | PI3Kgamma | 0.30 | Selective ATP-competitive inhibitor |
These findings underscore the potential for this compound to act as a lead compound for further development .
In Vivo Studies
While in vitro studies provide initial insights into biological activity, in vivo studies are essential for understanding the therapeutic potential of the compound. For example, AS-252424 was evaluated in a mouse model of acute peritonitis, leading to a significant reduction in leukocyte recruitment, highlighting its anti-inflammatory properties .
Case Studies and Applications
Recent research has focused on the synthesis and biological evaluation of derivatives related to this compound. These derivatives were tested for their ability to inhibit specific enzymes or pathways relevant to disease mechanisms.
Example Case Study
A study investigated the effects of furan derivatives on cancer cell lines. The results indicated that certain furan-containing compounds exhibited cytotoxicity against various cancer types, suggesting that this compound could be further explored for anticancer properties.
Q & A
Q. What are the optimized synthetic routes for preparing N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide?
Methodological Answer: The synthesis involves multi-step functionalization of the dihydroisoquinoline and furan moieties. Key steps include:
- Acylation of tetrahydroisoquinoline derivatives (e.g., using isobutyl chloride or oxalyl chloride for oxalamide bridge formation) .
- Nucleophilic substitution to introduce the furan-2-yl group, as demonstrated in analogous compounds (e.g., 22% yield via recrystallization in ethanol) .
- Optimization of solvent and catalyst systems (e.g., pyridine as a base for acylation or microwave-assisted reactions for improved efficiency) .
Table 1: Example Yields from Analogous Syntheses
| Reaction Step | Yield | Conditions | Reference |
|---|---|---|---|
| Dihydroisoquinoline acylation | 22% | EtOH recrystallization | |
| Oxalamide bridge formation | 36–37% | Pyridine, room temperature |
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Essential for verifying the dihydroisoquinoline ring environment and furan substitution patterns .
- LC/MS : Validates molecular weight and detects impurities (e.g., detection of 37% purity in similar compounds) .
- Crystallography : Resolves stereochemical ambiguities, as applied to oxalamide-linked derivatives in structural studies .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Fragment-based design : Modify substituents on the dihydroisoquinoline (e.g., 6,7-dimethoxy groups for enhanced receptor binding ) or furan (e.g., halogenation for metabolic stability ).
- Competitive binding assays : Compare affinity against analogs like N1-cyclopentyl-N2-isobutyryl derivatives .
Table 2: SAR Insights from Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| 6,7-Dimethoxy substitution | Improved σ2 receptor affinity | |
| Isobutyl vs. cyclopentyl groups | Altered P-glycoprotein inhibition |
Q. How should contradictory data in cytotoxicity or receptor-binding assays be resolved?
Methodological Answer:
- Dose-response normalization : Account for batch-to-batch purity variations (e.g., 78% purity in oxalamide intermediates ).
- Orthogonal assays : Validate receptor engagement using fluorescence polarization (e.g., CD44 binding studies ) or PET imaging (e.g., σ2 receptor tracers ).
- Molecular dynamics simulations : Resolve discrepancies by modeling ligand-protein interactions (e.g., CD44 stabilization ).
Q. What in silico strategies are effective for predicting pharmacokinetic properties or off-target effects?
Methodological Answer:
- Docking studies : Use tools like AutoDock to predict binding to CD44 or σ2 receptors, validated in murine/human hybrid models .
- ADMET prediction : Apply SwissADME to assess metabolic stability, focusing on furan oxidation risks .
- Machine learning : Train models on PubChem datasets to identify structural alerts for toxicity .
Q. How can target selectivity be assessed against related isoforms (e.g., σ1 vs. σ2 receptors)?
Methodological Answer:
Q. What strategies improve metabolic stability of the furan-2-yl moiety in vivo?
Methodological Answer:
Q. How can researchers validate the compound’s role in modulating multidrug resistance (MDR) pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
